Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride

Description

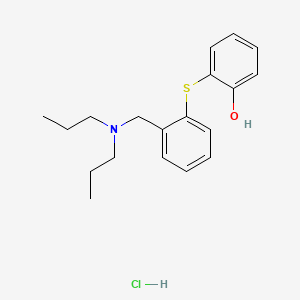

The compound Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a phenolic derivative featuring a thioether linkage to a substituted phenyl group. Key structural elements include:

- A phenol ring (hydroxyl group at position 2).

- A phenylthio group (-S-C6H4-) at position 2 of the phenol.

- A dipropylamino-methyl substituent (-CH2-N(C3H7)2) on the adjacent phenyl ring.

- A hydrochloride salt form, enhancing solubility.

Properties

CAS No. |

127906-67-6 |

|---|---|

Molecular Formula |

C19H26ClNOS |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

2-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |

InChI |

InChI=1S/C19H25NOS.ClH/c1-3-13-20(14-4-2)15-16-9-5-7-11-18(16)22-19-12-8-6-10-17(19)21;/h5-12,21H,3-4,13-15H2,1-2H3;1H |

InChI Key |

QJXXDLXAJNZZRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC=C2O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 2-((dipropylamino)methyl)phenol with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including potential use in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity. The thioether linkage and dipropylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- The target compound has the highest estimated molecular weight due to its dipropylamino and phenylthio groups, suggesting greater lipophilicity compared to smaller analogs like the methylamino derivative (CAS 128959-34-2) .

- Thiophene fentanyl shares a similar molecular weight but replaces the phenol with a thiophene ring, highlighting the role of aromatic systems in receptor binding .

- Ranitidine’s furanyl-thioether and nitro groups demonstrate how thio linkages are versatile in drug design but require specific substituents for target selectivity .

Pharmacological and Toxicological Profiles

- Thiophene Fentanyl HCl : A potent opioid agonist with uncharacterized toxicology; structural similarity suggests the target compound may interact with opioid receptors, though activity and safety remain speculative .

- Phenol, 2-dimethylaminomethyl-3,5-dimethyl-, HCl: Smaller alkyl groups (dimethylamino) likely reduce CNS penetration compared to the dipropylamino group, which may enhance membrane permeability .

Biological Activity

Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Among these compounds, Phenol, 2-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride (commonly referred to as dipropylamino phenol thioether hydrochloride) stands out for its potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈ClNOS

- CAS Number : 325725-27-7

- SMILES Notation : CN(C)CC1=CC=C(C=C1)SC2=CC=CC(=C2)O

This compound features a thioether linkage and a dipropylamino group that may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phenolic compounds. For instance, phenolic compounds are known to disrupt bacterial cell membranes and inhibit essential cellular functions. In vitro studies have demonstrated that derivatives of phenolic compounds exhibit significant activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Eugenol | 32 | 64 |

| Chlorophenol | 16 | 32 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Research indicates that the presence of the dipropylamino group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on the cytotoxic effects of dipropylamino phenol thioether hydrochloride indicate moderate toxicity against human cancer cell lines.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 30 |

IC50: Concentration required to inhibit cell growth by 50%

These results suggest that while the compound exhibits promising anticancer properties, further investigation is needed to optimize its efficacy and minimize toxicity.

The proposed mechanism of action for phenolic compounds involves:

- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzymatic Inhibition : Phenolic compounds can inhibit key enzymes involved in bacterial metabolism and replication.

- Oxidative Stress Induction : They may generate reactive oxygen species (ROS), contributing to cellular damage in both bacterial and cancer cells.

Case Studies

A notable case study published in a peer-reviewed journal examined the efficacy of dipropylamino phenol thioether hydrochloride against multidrug-resistant bacterial strains. The study highlighted:

- Efficacy Against Resistant Strains : The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 16 µg/mL.

- Combination Therapy Potential : When used in combination with conventional antibiotics, enhanced antibacterial effects were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.